![molecular formula C8H4Cl3N3O B2360537 3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 49773-09-3](/img/structure/B2360537.png)
3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole” is an organic molecule that contains a pyridine ring and an oxadiazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of the atoms and the bonds between them. The pyridine and oxadiazole rings likely contribute to the rigidity of the molecule, which can affect its chemical properties and interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring, for example, can participate in electrophilic substitution reactions . The oxadiazole ring might undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without specific data, it’s difficult to provide the properties of this compound.Scientific Research Applications
Synthesis and Structural Properties
3-(Pyridin-3-YL)-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have been a focal point of research due to their significant structural properties and potential applications. Studies have shown that these compounds can be synthesized through various methods, leading to a diversity of structures and potential applications. For instance, Bayrak et al. (2009) reported the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating a method for synthesizing heterocyclic compounds that include the 1,2,4-oxadiazole structure (Bayrak et al., 2009). Moreover, El‐Sayed et al. (2008) focused on synthesizing and characterizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, indicating the versatility in synthesizing structures containing 1,2,4-oxadiazole (El‐Sayed et al., 2008).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer properties of compounds containing the 1,2,4-oxadiazole moiety. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, suggesting that oxadiazoles incorporating a pyridyl triazole ring might be a pharmacophore structure for developing antibacterial drugs (Hu et al., 2005). Additionally, the research by Megally Abdo and Kamel (2015) highlighted the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, with some compounds exhibiting significant cytotoxicity against various cancer cell lines (Megally Abdo & Kamel, 2015).
Optoelectronic Applications
There is also a growing interest in the potential use of 1,2,4-oxadiazole derivatives in optoelectronic applications. Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives and utilized them as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs), indicating their applicability in the field of electronics and photonics (Shih et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity . Without specific studies on this compound, it’s difficult to predict its exact mechanism of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyridin-3-yl-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-2-1-3-12-4-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJYJYRYDGHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.